The molecular structure of 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine is described in the paper "4-(4-Chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine" []. Key structural features include:
Planar pyrazole ring: The five-membered pyrazole ring exhibits near planarity with a root mean square deviation of 0.002 Å [].
Phenyl ring orientation: The phenyl ring connected to the pyrazole core adopts a specific orientation with a dihedral angle of 44.8° relative to the pyrazole plane [].
Amino group geometry: The nitrogen atom of the amino substituent displays a pyramidal geometry [].
Related Compounds
PF-06459988
Compound Description: PF-06459988 is a third-generation, irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It demonstrates high potency and specificity for T790M-containing double-mutant EGFRs, which are commonly associated with resistance to first-generation EGFR inhibitors like gefitinib and erlotinib []. Notably, PF-06459988 exhibits minimal activity against wild-type EGFR, making it a potentially safer treatment option for patients with NSCLC harboring these drug-resistant mutations [].
Relevance: PF-06459988 incorporates the structure of 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine as a key pharmacophore. The substituted pyrazole moiety is believed to interact with the ATP-binding site of the EGFR kinase domain, contributing to the compound's potent inhibitory activity [].
Compound Description: This compound shares the core pyrazole structure with the target compound and has been structurally characterized using X-ray crystallography []. The study focused on its crystal packing arrangement, particularly highlighting the hydrogen bonding interactions involving the amino group and chlorine atom [].
Relevance: The compound exhibits a high degree of structural similarity to 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine. Both share a pyrazole ring substituted with a chlorine atom, a methyl group, and a trifluoromethyl group. The primary structural difference lies in the position of the 4-chlorophenyl substituent, which is attached to the 4th position of the pyrazole ring in the target compound, but at the 5th position in this related compound [].
Compound Description: This compound was synthesized and evaluated for its inhibitory potency against specific kinases, namely MPS1, MAPKAPK2, and p70S6Kβ/S6K2, which share a rare cysteine residue in their hinge region [].
Relevance: This compound, while structurally distinct from 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine in its overall framework, shares a common motif: the 1-methyl-1H-pyrazol-4-yl group. This shared substructure suggests a potential commonality in their binding interactions with certain targets, particularly those involving interactions with the pyrazole ring [].
Relevance: This compound shares the 4-chloro-5-methyl-3-trifluoromethyl-1H-pyrazol-1-yl moiety with 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine. The presence of this common structural element suggests a potential for similar synthetic routes and possibly shared physicochemical properties [].
Compound Description: This compound serves as a versatile building block for synthesizing various pyrazole derivatives []. Its reactivity with mono- and bidentate nucleophiles allows for the introduction of diverse substituents, leading to compounds with potential antiproliferative activity against colon and breast cancer cell lines [].
Relevance: This compound contains the 5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl subunit, which is closely related to 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine. The primary difference lies in the replacement of the methyl group on the nitrogen at position 1 in the target compound with a phenyl group in this related compound []. This structural similarity suggests a potential for shared chemical reactivity and possibly overlapping synthetic pathways.
Compound Description: This compound, referred to as Compound-A, acts as a potent and selective inhibitor of ELOVL6, an enzyme involved in the elongation of long-chain fatty acids []. Compound-A demonstrates more than 30-fold greater selectivity for ELOVL6 compared to other ELOVL family members []. Studies in mice have shown that orally administered Compound-A effectively reduces the elongation index of fatty acids in the liver, suggesting its potential as a therapeutic agent for metabolic disorders like diabetes [].
Relevance: Although this compound shares the 1-methyl-3-trifluoromethyl-1H-pyrazole core with 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine, it features significant structural variations, including a sulfanyl linker and a thiazole ring. This suggests that despite the shared core, their overall chemical properties and biological activities could be significantly different [].
Compound Description: This compound serves as a key intermediate in the synthesis of herbicides []. Its preparation involves a two-step process: oxidation of a precursor molecule with chromium trioxide, followed by hydrolysis in the presence of sodium bicarbonate [].
Relevance: This compound shares a structural resemblance with 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine through the 5-chloro-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carbonyl moiety. The main difference lies in the presence of a phosphate group and a methoxyphenyl group in this compound. While these structural variations are notable, the shared pyrazole scaffold points to potential commonalities in their synthetic pathways [].
Compound Description: This compound is described as an improved AKT inhibiting compound [, ]. AKT, also known as Protein Kinase B, plays a crucial role in regulating cell growth, proliferation, survival, and metabolism, making it a prominent target in cancer research [, ]. The development of this compound focuses on enhancing its AKT inhibitory activity, potentially leading to therapeutic benefits in treating AKT-driven cancers [, ].
Relevance: This compound incorporates the 4-chloro-1-methyl-1H-pyrazol-5-yl group, directly linking it to 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine. The presence of this shared substructure suggests a possible commonality in their binding interactions with specific targets, potentially influencing their biological activities [, ].
Compound Description: This compound, known as Acrizanib, is a small-molecule inhibitor of VEGFR-2, a key player in the formation of new blood vessels (angiogenesis) []. Acrizanib is specifically designed for topical ocular delivery and shows promise as a therapy for neovascular age-related macular degeneration by inhibiting choroidal neovascularization (CNV) []. It exhibits limited systemic exposure after topical ocular administration, making it a potentially safer and more patient-friendly treatment option compared to current intravitreal injections [].
Relevance: Acrizanib shares the 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl substructure with 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine. Although their overall structures and biological targets differ, the shared pyrazole moiety highlights its potential as a versatile building block in medicinal chemistry [].
Compound Description: This class of compounds exhibits potent BRAF-kinase inhibitory activity []. BRAF mutations are frequently implicated in various cancers, including malignant melanoma. By inhibiting BRAF kinase activity, these compounds have the potential to prevent or treat cancers driven by BRAF mutations [].
Relevance: These compounds highlight the significance of the 3-(substituted phenyl)-1H-pyrazol-4-yl moiety in BRAF kinase inhibition, a structural feature indirectly related to 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine through their shared pyrazole core. This suggests that modifications to the pyrazole ring and its substituents can significantly impact biological activity and target specificity [].
Compound Description: This compound was synthesized via a one-pot, two-step solvent-free condensation/reduction reaction []. This efficient method highlights a practical approach to synthesizing similar pyrazole derivatives, potentially leading to the discovery of new compounds with interesting biological activities [].
Relevance: This compound shares the 1-methyl-1H-pyrazol-5-amine core with 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine. The key difference lies in the presence of a tert-butyl group and a 4-methoxybenzyl group in this compound, highlighting how structural modifications can lead to a diverse range of pyrazole derivatives [].
Compound Description: This compound, known as SAR216471, acts as a potent, selective, and reversible antagonist of the P2Y12 receptor []. P2Y12 receptors play a crucial role in platelet aggregation and are targeted by antiplatelet drugs like clopidogrel []. SAR216471 exhibits potent in vivo antiplatelet and antithrombotic activities, making it a potential alternative to existing antiplatelet agents [].
Relevance: Although structurally distinct from 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine in its overall framework, SAR216471 shares a common motif: the 4-butanoyl-5-methyl-1H-pyrazol-1-yl group. This shared substructure highlights the presence of the pyrazole ring in diverse pharmacological contexts, suggesting its importance in interacting with a range of biological targets [].
Compound Description: This compound was synthesized through a condensation reaction between 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde and phenylhydrazine []. Its crystal structure reveals a nearly planar conformation, stabilized by intramolecular hydrogen bonds and π-π stacking interactions [].
Relevance: This compound features the 5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl group, closely related to 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine. The primary difference lies in the replacement of the methyl group on the nitrogen at position 1 and the amine group at position 4 in the target compound with a phenyl group and a methylidene-hydrazine group, respectively []. This structural comparison highlights the versatility of the pyrazole scaffold and the potential for diverse chemical modifications.
Compound Description: This diazabicyclohexene derivative was obtained through a one-pot, three-component reaction involving an aziridine, an aldehyde, and ammonium acetate []. This compound exhibits interesting photochromic behavior in both crystalline and solution phases, suggesting potential applications in materials science or as a molecular switch [].
Relevance: This compound features the 5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl subunit, similar to 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine. The difference lies in the presence of a diazabicyclohexene ring system linked to the pyrazole moiety []. This structural variation highlights the ability to incorporate the pyrazole unit into complex molecular architectures while potentially influencing their physicochemical properties.
Compound Description: These two compounds are structurally similar, featuring a common 3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)propenone core, differing only in the substitution pattern on the phenyl ring attached to the propenone moiety []. The presence of methoxy groups on the phenyl ring leads to variations in their hydrogen bonding patterns and crystal packing arrangements [].
Relevance: Both compounds share the 5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl subunit with 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine. The difference lies in the replacement of the methyl group and amine group in the target compound with a propenone moiety []. This structural comparison emphasizes the versatility of the pyrazole unit as a building block for generating diverse chemical entities, potentially with distinct physicochemical properties and biological activities.
Compound Description: This compound demonstrates potent inhibitory activity against Glycine Transporter 1 (GlyT1) []. GlyT1 plays a crucial role in regulating glycine levels in the brain, and its inhibition has been implicated in the treatment of schizophrenia []. This compound exhibits significant effects in rodent models of schizophrenia without inducing undesirable central nervous system side effects, suggesting its potential as a novel therapeutic agent for this disorder [].
Relevance: Although this compound doesn't directly share the same substituted pyrazole core as 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine, it highlights the presence and potential importance of the pyrazole ring system in medicinal chemistry, particularly in targeting neurological disorders [].
Compound Description: These are two classes of compounds synthesized via Hantzsch cyclization and modified Bignelli's cyclization, respectively []. These compounds were screened for their antimicrobial activity, with some demonstrating promising results against various pathogens [].
Relevance: These compounds feature the 5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl subunit, directly linking them to 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine. This structural similarity emphasizes the significance of this particular pyrazole derivative in medicinal chemistry, particularly in developing antimicrobial agents [].
Compound Description: This class of pyrazolyl-pyrazolines was synthesized and evaluated for their anti-inflammatory and analgesic properties []. The presence of the pyrazole and pyrazoline rings in their structure suggests their potential to interact with biological targets involved in inflammation and pain pathways [].
Relevance: These compounds contain the 5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl subunit, directly linking them to 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine. This structural similarity highlights the significance of this particular pyrazole derivative in medicinal chemistry, particularly in developing anti-inflammatory and analgesic agents [].
Compound Description: This acrylic acid derivative was synthesized by hydrolyzing a precursor oxazolone derivative []. The presence of the acrylic acid moiety suggests potential for further chemical modifications and exploration of its biological activity [].
Relevance: This compound features the 5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl subunit, directly linking it to 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine. This connection highlights how structural modifications to the pyrazole core, such as the introduction of an acrylic acid group, can lead to the development of novel compounds with potential biological activities [].
Compound Description: This class of compounds was synthesized and explored for its potential medicinal chemistry applications []. The varied substituents at the 5-position of the dihydropyrimidinone ring allow for the fine-tuning of their physicochemical and biological properties [].
Relevance: This class of compounds features the 5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl subunit, directly linking them to 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine. This structural similarity emphasizes the significance of this particular pyrazole derivative in medicinal chemistry and highlights the potential for diverse modifications to generate novel compounds [].
Compound Description: These two novel classes of heterocyclic compounds were synthesized using a multi-step approach involving the preparation of chalcones, pyrazoline-N-thioamides, and finally the target thiazole derivatives []. The presence of both pyrazole and triazole rings in their structure suggests potential biological activity, as these heterocycles are frequently found in medicinal chemistry [].
Relevance: While not directly containing the same substituted pyrazole core as 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine, these compounds highlight the versatility of pyrazole-based scaffolds in building diverse and potentially bioactive heterocyclic systems [].
Relevance: This compound shares the 1-phenyl-3-methyl-5-chloro-1H-pyrazol-4-yl moiety with 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine. The presence of this common structural element, despite the distinct thiazolidinone ring, suggests possible similarities in their synthetic routes or potential overlapping biological activities [, ].
Compound Description: This benzimidazole derivative was synthesized through a multi-step reaction involving the hydrolysis of an oxazolone precursor followed by condensation with o-phenylenediamine []. The incorporation of the benzimidazole moiety suggests potential biological activity, as benzimidazoles are prominent pharmacophores in medicinal chemistry [].
Relevance: This compound features the 5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl subunit, directly linking it to 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine. This structural connection highlights the versatility of the pyrazole core as a building block for constructing diverse molecular architectures, potentially leading to compounds with a range of biological activities [].
Relevance: While structurally distinct from 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine, this compound highlights the broader context of pyrimidine-based structures in pesticide development. It underscores the importance of balancing biological activity with safety profiles when designing new agrochemicals [].
Compound Description: Developed as a result of further optimization of a lead compound, HNPC-A9229 demonstrates excellent fungicidal activities against Puccinia sorghi and Erysiphe graminis []. Importantly, it exhibits low toxicity to rats, addressing the safety concerns of its predecessor [].
Relevance: While structurally distinct from 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine, HNPC-A9229 emphasizes the significance of structural modifications in drug discovery. It highlights how targeted changes can lead to improved safety profiles without compromising biological activity, a crucial aspect of developing new therapeutic agents [].
Compound Description: This compound, a 1,2,4-triazin-6-one derivative, was synthesized through a reaction with an oxazolone derivative []. Its specific biological activity or application is not detailed in the provided abstract [].
Relevance: This compound incorporates the 5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl moiety, linking it structurally to 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine. This shared substructure suggests potential similarities in their synthetic pathways or possible overlapping biological activities [].
Compound Description: The crystal structure of this compound reveals its flattened boat conformation and the presence of intra- and intermolecular hydrogen bonds []. Its biological activity or potential application is not detailed in the provided abstract [].
Relevance: This compound incorporates the 5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl moiety, linking it structurally to 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine. This shared substructure suggests potential similarities in their synthetic pathways or possible overlapping biological activities [].
Compound Description: The crystal structure of this compound has been elucidated, revealing specific dihedral angles between the pyrazole ring and other aromatic rings, as well as intramolecular hydrogen bonding patterns []. Its biological activity or potential application is not detailed in the provided abstract [].
Relevance: This compound incorporates the 5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl moiety, linking it structurally to 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine. This shared substructure suggests potential similarities in their synthetic pathways or possible overlapping biological activities [].
Compound Description: The crystal structure of this compound showcases specific dihedral angles between the rings and highlights intermolecular hydrogen bonding interactions responsible for its one-dimensional polymeric structure []. Its biological activity or potential application is not detailed in the provided abstract [].
Relevance: This compound incorporates the 5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl moiety, linking it structurally to 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine. This shared substructure suggests potential similarities in their synthetic pathways or possible overlapping biological activities [].
Relevance: This compound incorporates the 5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl moiety, linking it structurally to 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine. This structural similarity suggests potential shared synthetic pathways and possible overlapping physicochemical properties, despite limited information about its biological activity [].
Relevance: This compound shares the 3-(trifluoromethyl)-1H-pyrazol-1-yl core with 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine. Although the substitution patterns on the pyrazole ring differ, the presence of this shared core suggests potential commonalities in their synthetic pathways or starting materials [].
Compound Description: This series of pyrazole amide derivatives was designed to target the tobacco mosaic virus (TMV) PC protein []. Biological assays demonstrate their promising antiviral activity, with compound 3p exhibiting particularly potent activity against TMV. Molecular docking studies suggest a binding interaction between the pyrazole amide moiety and the active site of TMV PC [].
Relevance: Although not directly containing the same substituted pyrazole core as 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine, these compounds highlight the potential of pyrazole-containing structures in antiviral drug development. The specific targeting of TMV PC by these compounds emphasizes the importance of exploring diverse pyrazole derivatives for their biological activities [].
Compound Description: GDC-0994 is an orally bioavailable, selective inhibitor of extracellular signal-regulated kinase 1/2 (ERK1/2) []. ERK1/2 plays a crucial role in the RAS/RAF/MEK/ERK signaling pathway, often dysregulated in cancer. By inhibiting ERK1/2, GDC-0994 aims to disrupt this pathway and potentially provide therapeutic benefit in treating cancers driven by ERK1/2 activation [].
Relevance: GDC-0994 highlights the use of a 1-methyl-1H-pyrazol-5-yl group in a medicinal chemistry context, although in a different structural arrangement compared to 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine. This emphasizes the versatility of the pyrazole ring system and its potential for generating compounds with diverse biological activities [].
Compound Description: This compound demonstrates potent inhibitory activity against Factor XIa (FXIa), a key enzyme in the coagulation cascade []. By inhibiting FXIa, it acts as an anticoagulant, preventing blood clot formation. This compound exhibits oral bioavailability and high selectivity for FXIa over other coagulation factors, making it a promising candidate for developing novel anticoagulant therapies [].
Relevance: While structurally distinct from 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine, this compound highlights the importance of exploring diverse chemical structures to target specific enzymes involved in disease pathways. It showcases the potential of developing orally bioavailable and selective inhibitors for therapeutic benefit [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.